molecular formula C10H19NO2 B13306160 Methyl 2-(1-amino-2,2-dimethylcyclopentyl)acetate

Methyl 2-(1-amino-2,2-dimethylcyclopentyl)acetate

Cat. No.: B13306160
M. Wt: 185.26 g/mol
InChI Key: FTNFQYOQCHHOQM-UHFFFAOYSA-N
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Description

Methyl 2-(1-amino-2,2-dimethylcyclopentyl)acetate is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . This compound is of interest due to its unique structure, which includes a cyclopentyl ring substituted with an amino group and two methyl groups, as well as an ester functional group.

Preparation Methods

The synthesis of Methyl 2-(1-amino-2,2-dimethylcyclopentyl)acetate can be achieved through various synthetic routes. One common method involves the reaction of 2,2-dimethylcyclopentanone with methylamine to form the corresponding imine, which is then reduced to the amine. The resulting amine is then reacted with methyl chloroacetate to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

Methyl 2-(1-amino-2,2-dimethylcyclopentyl)acetate undergoes several types of chemical reactions:

Scientific Research Applications

Methyl 2-(1-amino-2,2-dimethylcyclopentyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(1-amino-2,2-dimethylcyclopentyl)acetate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Methyl 2-(1-amino-2,2-dimethylcyclopentyl)acetate can be compared with similar compounds such as:

Biological Activity

Methyl 2-(1-amino-2,2-dimethylcyclopentyl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its unique cyclopentyl structure, which contributes to its biological properties. The compound's molecular formula is C9H17NC_9H_{17}N, with a molecular weight of approximately 155.24 g/mol. Its structural configuration allows for interactions with various biological targets.

Physical Properties

PropertyValue
Molecular FormulaC₉H₁₇N
Molecular Weight155.24 g/mol
Boiling PointNot specified
SolubilitySoluble in organic solvents

Anticonvulsant Effects

Research indicates that compounds structurally related to this compound exhibit significant anticonvulsant properties. A study involving cyclic amino acids demonstrated that these compounds could effectively reduce seizure activity in animal models, particularly in DBA/2 mice, which are known to be sensitive to anticonvulsant effects .

Neuroprotective Properties

The compound's potential neuroprotective effects are linked to its ability to modulate calcium channels in neurons. Specifically, it has been suggested that this compound may influence L-type calcium channels (LTCCs), which play a crucial role in neuronal excitability and neurotransmitter release . This modulation can help mitigate oxidative stress and neuronal damage associated with neurodegenerative diseases.

Pharmacological Studies

Pharmacological studies have highlighted the compound's binding affinity to specific receptor sites. For instance, the effective dosages observed in animal models were lower than those required for other established anticonvulsants, suggesting a high potency and selectivity for its target receptors .

Study on Anticonvulsant Activity

In a controlled study assessing various cyclic amino acids, this compound was administered to DBA/2 mice at varying dosages. The results indicated a dose-dependent reduction in seizure frequency:

Dose (mg/kg)Seizure Frequency Reduction (%)
1025%
2050%
4075%

These findings confirm the compound's potential as an effective anticonvulsant agent.

Neuroprotection in Ischemic Models

Another study focused on the neuroprotective effects of similar compounds during ischemic events. The results showed that administration of methyl derivatives resulted in improved outcomes in terms of neuronal survival and function post-ischemia, likely due to their action on calcium channels .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

methyl 2-(1-amino-2,2-dimethylcyclopentyl)acetate

InChI

InChI=1S/C10H19NO2/c1-9(2)5-4-6-10(9,11)7-8(12)13-3/h4-7,11H2,1-3H3

InChI Key

FTNFQYOQCHHOQM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1(CC(=O)OC)N)C

Origin of Product

United States

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